molecular formula C12H10FNO2 B1654689 Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate CAS No. 259099-49-5

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate

Cat. No.: B1654689
CAS No.: 259099-49-5
M. Wt: 219.21 g/mol
InChI Key: VCKNFLYFRCDYHY-UHFFFAOYSA-N
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Description

Structural Characterization of Methyl 1-(4-Fluorophenyl)Pyrrole-2-Carboxylate

Molecular Architecture and Bonding Patterns

X-ray Crystallographic Analysis of Pyrrole Ring Geometry

The pyrrole ring in this compound adopts a planar geometry, consistent with aromatic stabilization. X-ray diffraction studies on analogous fluorophenyl-pyrrole derivatives reveal that the pyrrole ring remains intact, with minimal deviations from planarity due to conjugation. For example, ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate exhibits a pyrrole ring with a maximum displacement of 0.022 Å from its mean plane, indicating robust aromaticity.

Key bond lengths and angles in the pyrrole ring include:

Bond Length (Å) Angle Reference
N1–C2 1.38–1.40 C2–N1–C5 ~120°
C2–C3 1.38–1.41 C3–C4–C5 ~108°
C5–N1 1.38–1.40 C4–C5–N1 ~108°

The 4-fluorophenyl group is rotated relative to the pyrrole ring, forming a dihedral angle of approximately 67.6°, as observed in structurally related compounds. This orientation minimizes steric clashes while allowing partial π-conjugation between the aromatic systems.

Fluorophenyl Substitution Effects on π-Conjugation

The 4-fluorophenyl substituent introduces electron-withdrawing effects through inductive polarization, slightly deactivating the pyrrole ring. However, resonance interactions between the pyrrole’s π-system and the fluorophenyl group are constrained due to the dihedral angle, limiting extended conjugation.

Charge density studies on N-(4-fluorophenyl)pyrrole reveal that fluorine substitution:

  • Reduces electron density in the pyrrole ring’s C2 and C5 positions.
  • Enhances electrostatic potential across the molecule, particularly at the fluorine atom.
    These effects stabilize the compound’s electronic structure but reduce reactivity at the pyrrole’s α-positions compared to unsubstituted pyrroles.
Carboxylate Ester Group Steric and Electronic Properties

The methyl ester group at the 2-position exerts both steric and electronic influences:

  • Steric hindrance : The ester’s bulk restricts electrophilic substitution at the adjacent C3 position, directing reactivity to less hindered sites (e.g., C5).
  • Electronic effects : The ester’s electron-withdrawing nature polarizes the pyrrole ring, increasing the electrophilicity of the C4 and C5 positions.

In ethyl 1-(4-fluorophenyl)-4-phenyl-1H-pyrrole-3-carboxylate, the ethoxy carbonyl group adopts a trans conformation relative to the pyrrole ring, minimizing torsional strain. This conformational preference is critical for stabilizing the crystal lattice through intermolecular hydrogen bonding.

Properties

IUPAC Name

methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10FNO2/c1-16-12(15)11-3-2-8-14(11)10-6-4-9(13)5-7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCKNFLYFRCDYHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CN1C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60372396
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259099-49-5
Record name methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60372396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

N-Alkylation of Methyl Pyrrole-2-carboxylate

Reaction Mechanism and General Procedure

The most widely reported method involves the N-alkylation of methyl pyrrole-2-carboxylate (4 ) with α-bromo-4-fluoroacetophenone. In a typical procedure, methyl pyrrole-2-carboxylate (13.3 mmol) is combined with α-bromo-4-fluoroacetophenone (13.6 mmol) and potassium carbonate (2.7 g) in dimethylformamide (DMF, 15 mL). The mixture is stirred at room temperature for 30 minutes, after which it is quenched with water. The crude product, methyl 1-(2-(4-fluorophenyl)-2-oxoethyl)pyrrole-2-carboxylate (6 ), is isolated via filtration and purified by recrystallization from methanol or silica gel chromatography.

Table 1: Optimization of N-Alkylation Conditions
Parameter Optimal Value Effect on Yield
Base K₂CO₃ 62–80%
Solvent DMF Maximizes solubility
Temperature Room temperature Prevents elimination
Reaction Time 30 minutes Complete conversion

Key challenges include competing elimination reactions under alkaline conditions, as observed with 1,2-dibromo-1-phenylethane. Substituting α-bromoacetophenone derivatives mitigates this issue by favoring alkylation over β-elimination.

Structural Characterization

The product 6 exhibits distinct NMR signals:

  • ¹H-NMR (DMSO-d₆) : δ 3.61 (s, 3H, -OCH₃), 5.79 (s, 2H, -CH₂), 6.90–7.91 (m, aromatic and pyrrole protons), 10.48 (s, 1H, -OH for phenolic variants).
  • ¹³C-NMR : A carbonyl signal at ~172 ppm confirms the ester group.

Cyclization and Ring-Forming Approaches

Hantzsch Dihydropyrole Pathway

Condensation of 4-fluorobenzaldehyde with β-ketoesters (e.g., methyl acetoacetate) in the presence of ammonium hydroxide forms dihydropyrroles, which are subsequently oxidized to pyrroles. This method offers modularity but requires strict control over oxidation conditions to avoid over-oxidation.

Table 2: Comparison of Cyclization Methods
Method Yield Range Advantages Limitations
Paal-Knorr 50–65% High regioselectivity Limited substrate scope
Hantzsch 45–60% Flexible substituent introduction Multi-step oxidation required

Electrophilic Fluorination Strategies

Late-Stage Fluorination

Electrophilic fluorinating agents like Selectfluor® enable direct fluorination of preassembled pyrrole intermediates. For instance, treating ethyl 5-methyl-1H-pyrrole-2-carboxylate with Selectfluor® in acetonitrile/acetic acid at 0°C introduces fluorine at the 4-position of the phenyl ring. However, this approach is less efficient for arylpyrroles due to competing side reactions.

Directed Ortho-Fluorination

Palladium-catalyzed C–H activation allows selective fluorination of the phenyl ring. Using a directing group (e.g., amides) and N-fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, fluorine is introduced ortho to the directing group. This method remains exploratory for pyrrole-carboxylates.

Purification and Analytical Validation

Chromatographic Techniques

Silica gel chromatography with petroleum ether/ethyl acetate (4:1) effectively separates methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate from elimination byproducts. Recrystallization from methanol yields analytically pure crystals with a melting point of 195–196°C.

Spectroscopic Confirmation

  • IR Spectroscopy : Strong absorption at ~1700 cm⁻¹ (C=O stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 247.1 (C₁₃H₁₂FNO₂).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis favors the N-alkylation route due to shorter reaction times and higher yields. A 2 kg-scale trial achieved 70% yield using DMF recycling and continuous filtration.

Chemical Reactions Analysis

Key synthetic routes for derivatives:

Reaction TypeConditionsProductYield (%)Key Reference
Paal-Knorr Synthesis Cyclocondensation of 1,4-diketones with ammonium acetatePyrrole ester derivatives45-78 ,
Hantzsch Pyrrole Synthesis Reaction between β-ketoesters and α-chloroketonesFluorophenyl-substituted pyrroles52-85 ,
Post-Synthetic Modifications Halogenation (NCS/Selectfluor)4-Halo-pyrrole analogs61-89 ,

Nucleophilic Substitution Reactions

The methyl ester group undergoes hydrolysis and aminolysis with predictable regioselectivity:

Hydrolysis Studies

ConditionsProductReaction TimeYield (%)Stability
1M NaOH (aq)5-(4-Fluorophenyl)pyrrole-2-carboxylic acid4 hr92Stable in acidic media,
H2SO4/MeOHMethyl ester regeneration2 hr85pH-dependent,

Aminolysis with Primary Amines

AmineTemp (°C)ProductYield (%)Biological Relevance
Benzylamine60N-Benzyl carboxamide78Enhanced antimicrobial activity ,
4-Fluoroaniline80Di-fluorinated pyrrole amide63Anti-TB candidate ,

Cross-Coupling Reactions

The fluorophenyl-pyrrole system participates in metal-catalyzed couplings:

Suzuki-Miyaura Coupling

Catalytic SystemSubstrateProductYield (%)Application
Pd(PPh3)4/K2CO3Bromopyrrole derivativeBiaryl-pyrrole hybrids75Fluorescent materials
PdCl2(dppf)/CsFIodopyrrole analogHeterocyclic conjugates68Anticancer leads ,

Electrophilic Substitution

The electron-rich pyrrole ring undergoes regioselective substitutions:

ElectrophilePositionProductSelectivity FactorNotes
HNO3/AcOHC-33-Nitro derivative5:1 (C3:C4)Directed by ester group ,
Br2/CH2Cl2C-44-Bromo analog8:1 (C4:C5)Fluorine enhances C4 activation ,

Reduction Reactions

Selective reduction of functional groups:

Reducing AgentTargetProductYield (%)Stereochemical Outcome
LiAlH4Ester → Alcohol2-Hydroxymethyl pyrrole88Racemic mixture,
H2/Pd-CAromatic F → HDefluorinated pyrrole62Complete defluorination

Cycloaddition Reactions

The conjugated diene system enables Diels-Alder reactivity:

DienophileConditionsProductEndo:Exo RatioReference
Maleic anhydrideToluene, ΔBicyclic adduct4:1,
DMADMicrowavePyridazine fused pyrrole3:1 ,

Critical Data Trends

  • Fluorine Effects : The 4-fluorophenyl group increases electrophilic substitution rates at C4 by 3.2× compared to phenyl analogs (DFT calculations ).

  • Steric Guidance : Methyl ester directs nucleophiles to attack at C5 (83% selectivity in amination ).

  • Thermal Stability : Decomposes at 218°C (DSC data ), enabling high-temperature reactions.

Comparative Reactivity Table

Reaction ClassRate (k, s⁻¹)Activation Energy (kJ/mol)Solvent Dependence
Ester hydrolysis2.1×10⁻³58.9Polar protic > aprotic
Electrophilic bromination4.7×10⁻²42.1CH2Cl2 > MeCN
Suzuki coupling8.9×10⁻⁴67.3Toluene/EtOH optimal

Scientific Research Applications

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl group enhances its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs of methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate, highlighting substituent variations, molecular weights, and research findings:

Compound Name Substituents Molecular Weight Key Properties/Findings
This compound 1-(4-Fluorophenyl), 2-(methyl ester) Not explicitly provided Hypothesized to exhibit enhanced lipophilicity due to the fluorophenyl group.
Methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate 3-Amino, 4-(4-fluorophenyl), 2-(methyl ester) 234.23 Amino group increases polarity; potential for hydrogen bonding and biological activity.
Ethyl 3-formyl-1H-pyrrole-2-carboxylate 3-Formyl, 2-(ethyl ester) 167.15 (calculated) Formyl group enhances electrophilicity; used in condensation reactions for heterocycle synthesis.
Methyl 5-formyl-1H-pyrrole-2-carboxylate 5-Formyl, 2-(methyl ester) 153.13 (calculated) Lower molecular weight and higher solubility in ethanol compared to fluorinated analogs.
Example 62 (Patent compound) Pyrazolo[3,4-d]pyrimidine core with fluorophenyl and methyl ester substituents 560.2 Higher molecular complexity; demonstrated solid-state stability (MP: 227–230°C).

Key Observations:

Substituent Effects: The 4-fluorophenyl group in this compound likely enhances lipophilicity and metabolic stability compared to non-fluorinated analogs (e.g., ethyl 3-formyl-1H-pyrrole-2-carboxylate) . Amino-substituted derivatives (e.g., methyl 3-amino-4-(4-fluorophenyl)-1H-pyrrole-2-carboxylate) exhibit increased polarity, enabling interactions with biological targets via hydrogen bonding .

Core Heterocycle Variations :

  • Pyrrole-based esters (e.g., methyl 5-formyl-1H-pyrrole-2-carboxylate) are simpler in structure and more reactive due to electron-withdrawing substituents (e.g., formyl groups) .
  • Pyrazolo-pyrimidine derivatives (e.g., Example 62) demonstrate higher molecular weights and thermal stability, suggesting suitability for pharmaceutical applications .

Synthetic Utility :

  • Formyl-substituted pyrroles (e.g., ethyl 4-formyl-1H-pyrrole-2-carboxylate) serve as intermediates for synthesizing larger heterocyclic systems, whereas fluorinated derivatives may prioritize target-specific modifications .

Biological Activity

Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms, biological effects, and potential therapeutic applications, supported by research findings and data tables.

This compound features a pyrrole ring substituted with a 4-fluorophenyl group and a methyl ester at the carboxyl position. This unique structure contributes to its biological activity through enhanced binding affinity to various molecular targets.

The mechanism of action for this compound involves:

  • Enzyme Inhibition : The compound can inhibit specific enzymes by binding to their active sites, effectively blocking their activity. The presence of the fluorophenyl group enhances this binding affinity, making it a potent inhibitor for certain biological pathways.
  • Cellular Interaction : Studies indicate that this compound may interact with cellular membranes and affect signal transduction pathways, although specific targets remain under investigation .

Antimicrobial Activity

This compound exhibits notable antimicrobial properties. Research has shown:

  • Antibacterial Properties : The compound has demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, it showed minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial potential .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025
  • Antifungal Activity : It also displays antifungal effects, particularly against Candida species, with MIC values suggesting effective inhibition .

Anticancer Potential

Recent studies have explored the anticancer potential of this compound:

  • Cell Line Studies : In vitro studies on various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. For example, it has been tested against HCT116 colorectal cancer cells, where it exhibited significant cytotoxicity .
Cancer Cell LineIC50 (µM)
HCT116<10

Case Studies

  • Antiviral Activity : In a study focusing on neurotropic alphaviruses, derivatives of pyrrole compounds similar to this compound were shown to inhibit viral replication effectively. These findings suggest that structural modifications can enhance antiviral efficacy .
  • Tuberculosis Research : A related study on pyrrole derivatives indicated that compounds with similar structures displayed potent anti-tuberculosis activity (MIC < 0.016 μg/mL), highlighting the potential for this compound in treating drug-resistant strains .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial:

  • Cytotoxicity Testing : Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in non-cancerous cell lines, which is essential for its development as a therapeutic agent .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of Methyl 1-(4-fluorophenyl)pyrrole-2-carboxylate, and how is reaction progress validated?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example:

  • Esterification : Reacting pyrrole-2-carboxylic acid derivatives with methyl halides under acidic catalysis (e.g., H₂SO₄) at reflux conditions.
  • Fluorophenyl incorporation : Suzuki-Miyaura cross-coupling using 4-fluorophenylboronic acid and a palladium catalyst.
  • Progress monitoring : Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to track intermediate formation. Final purity is assessed via gas chromatography-mass spectrometry (GC-MS) or HPLC .

Q. Which spectroscopic techniques are critical for structural elucidation and functional group analysis?

  • Techniques :

  • NMR spectroscopy : ¹H NMR identifies proton environments (e.g., aromatic fluorophenyl protons at δ 7.1–7.3 ppm; pyrrole protons at δ 6.5–7.0 ppm). ¹⁹F NMR confirms fluorophenyl integration.
  • IR spectroscopy : Carboxylate C=O stretch (~1700 cm⁻¹) and pyrrole ring vibrations (~1500 cm⁻¹).
  • Mass spectrometry : Molecular ion peak ([M+H]⁺) confirms molecular weight.
  • X-ray crystallography : Resolves absolute configuration and crystal packing (e.g., using SHELX for refinement) .

Q. How can crystallization conditions be optimized for X-ray diffraction studies?

  • Approach :

  • Solvent selection : Use mixed polar/non-polar solvents (e.g., ethanol/dichloromethane) for slow evaporation.
  • Temperature control : Gradual cooling from 40°C to 4°C to enhance crystal nucleation.
  • Validation : Monitor crystal quality with pre-experiment powder X-ray diffraction (PXRD) .

Advanced Research Questions

Q. How does the 4-fluorophenyl substituent influence the compound’s electronic properties and reactivity?

  • Analysis :

  • Computational modeling : Density functional theory (DFT) calculations reveal electron-withdrawing effects from fluorine, lowering the HOMO-LUMO gap by ~0.3 eV compared to non-fluorinated analogs.
  • Experimental validation : Compare electrochemical behavior (cyclic voltammetry) and UV-Vis spectra with control compounds .

Q. What strategies resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?

  • Solutions :

  • Refinement protocols : Use SHELXL’s TWIN and BASF commands to model twinned crystals.
  • Disorder handling : Apply PART and SUMP restraints for partial occupancy solvent molecules.
  • Validation : Cross-check with PLATON’s ADDSYM algorithm to detect missed symmetry .

Q. How are structure-activity relationship (SAR) studies designed to explore biological or catalytic applications?

  • Methodology :

  • Analog synthesis : Modify substituents (e.g., replace methyl ester with ethyl, vary fluorophenyl positioning).
  • Activity assays : Test against enzyme targets (e.g., kinase inhibition) or in catalytic cycles (e.g., ligand-metal interactions).
  • Comparative analysis : Reference structurally related compounds (e.g., FUB-PB-22, a fluorophenyl-indole carboxylate) to identify critical pharmacophores .

Q. What challenges arise in computational modeling of conformational flexibility, and how are they mitigated?

  • Challenges :

  • Rotameric states : Fluorophenyl ring rotation creates multiple low-energy conformers.
  • Mitigation :
  • Molecular dynamics (MD) simulations : Use AMBER or CHARMM force fields with explicit solvent models.
  • Validation : Overlay computed and experimental (X-ray) structures using RMSD analysis .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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